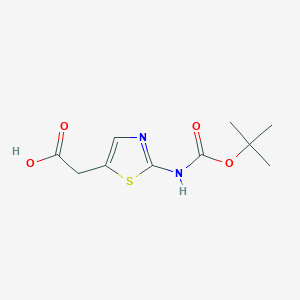

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-thiazoleacetic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butoxycarbonyl (Boc) protecting group on the amino group of the thiazole ring. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid

- 2-(tert-Butoxycarbonylamino)thiazole-4-yl)acetic acid

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid (CAS: 723278-39-5) is a synthetic organic compound that features a thiazole ring, which is significant for its biological activity. Its unique structural properties make it a candidate for various applications in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents.

The molecular formula of this compound is C10H14N2O4S, with a molecular weight of approximately 258.29 g/mol. It contains a thiazole moiety, which is known for its role in biological systems, particularly in the modulation of enzyme activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. This interaction can lead to either inhibition or activation of various biological pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism typically involves inhibition of bacterial enzyme systems critical for survival and replication.

Cancer Research

Thiazole derivatives are also investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation and survival has been noted. For instance, studies on related thiazole compounds indicate potential inhibitory effects on mitotic kinesins, which are crucial for proper cell division in cancer cells .

Case Studies and Research Findings

- Inhibition of HSET (KIFC1) : A related compound demonstrated micromolar inhibition of HSET, suggesting that thiazole derivatives could be developed as selective inhibitors for cancer therapy . The IC50 values were reported around 2.7 μM, indicating promising potency.

- Enzyme Inhibition : Thiazole-based compounds have been shown to inhibit various enzymes through competitive mechanisms. For example, modifications in the thiazole structure can lead to significant changes in potency against targets such as GSK-3β and ROCK-1, which are implicated in several diseases including cancer and neurodegenerative disorders .

- Antimicrobial Efficacy : A review highlighted the development of thiazole derivatives that effectively inhibit β-lactamase enzymes responsible for antibiotic resistance . These findings underscore the potential utility of this compound in addressing antimicrobial resistance.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | HSET Inhibition | 2.7 |

| 2-(tert-Butoxycarbonylamino)thiazole-4-acetic acid | Structure | Antimicrobial | N/A |

| 2-(Amino-thiazole derivatives) | Structure | Anticancer | Varies |

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723278-39-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.